N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a cyclopropane ring, and a sulfonamide group
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of pharmacological applications .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Action Environment
It’s known that the synthesis and functionalization of piperidine derivatives have been widely studied , suggesting that various factors could potentially influence their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . The isonicotinoyl group is introduced via acylation reactions, and the cyclopropane ring is formed through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to its combination of a piperidine ring, a cyclopropane ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSRXEMZBSGBSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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